molecular formula C16H25BN2O4 B15230887 tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Cat. No.: B15230887
M. Wt: 320.2 g/mol
InChI Key: WKGAVTZRZPJFKB-UHFFFAOYSA-N
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Description

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a pyridine ring substituted with a tert-butyl carbamate group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridine derivative and the dioxaborolane moiety.

    Coupling Reaction: The pyridine derivative is coupled with the dioxaborolane moiety using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Protection and Deprotection: The tert-butyl carbamate group is introduced to protect the amine functionality during the reaction. After the coupling reaction, the protecting group can be removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The boronic ester moiety can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, boronic acids, and boronate esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate involves its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors. The compound’s reactivity is also influenced by the electronic properties of the pyridine ring and the steric effects of the tert-butyl group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate lies in its specific substitution pattern on the pyridine ring and the presence of the tert-butyl carbamate group. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C16H25BN2O4

Molecular Weight

320.2 g/mol

IUPAC Name

tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-12-10-8-9-11(18-12)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,18,19,20)

InChI Key

WKGAVTZRZPJFKB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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